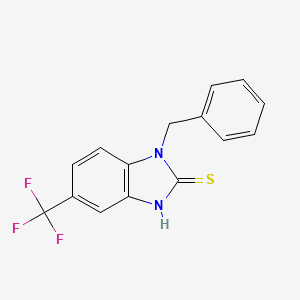

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

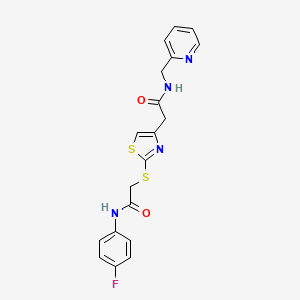

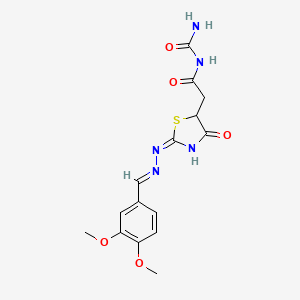

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C15H11F3N2S . It has an average mass of 308.321 Da and a monoisotopic mass of 308.059509 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the molecule.科学的研究の応用

Catalytic Activation and Complex Formation

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is utilized in the synthesis of complex molecules and catalysis. For instance, it has been involved in the preparation of unsymmetrical bidentate chalcogen ligands, which are crucial for catalytic activation processes. These ligands have been used to synthesize half-sandwich complexes with ruthenium, displaying pseudo-octahedral "piano-stool" geometry, indicating their potential in catalysis and organometallic chemistry (Sharma et al., 2014).

Synthesis of Heterocyclic Compounds

This chemical has been key in the copper-catalyzed synthesis of benzothiazoles and benzothiophenes. Specifically, it facilitated the double thiolation reaction of 1,4-dihalides with sulfides, leading to the production of 2-trifluoromethyl benzothiazoles under certain conditions, showcasing its importance in the creation of heterocyclic compounds with potential pharmaceutical applications (Li et al., 2010).

Development of Proton-Conducting Materials

The compound has played a role in the development of new proton-conducting materials. A study on partially fluorinated copolymers bearing azole functions highlighted the synthesis of these materials for potential use in fuel cells operating at low humidity. The introduction of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol into these copolymers contributed to the understanding of how the nature of the azole group affects membrane microstructure and proton conductivity (Campagne et al., 2013).

Encapsulation and Microcapsule Formation

The compound is also instrumental in the development of microcapsule-type latent curing agents for epoxy resins, utilizing thiol-click chemistry. This innovative approach led to the encapsulation of 1-benzyl-2-methylimidazole, demonstrating a novel method for producing latent curing agents with potential applications in materials science (Li et al., 2017).

将来の方向性

特性

IUPAC Name |

3-benzyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2S/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBRHWUBRSRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

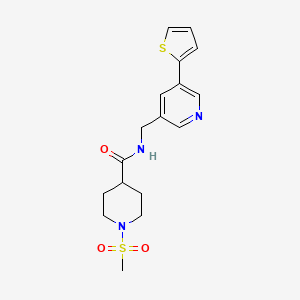

![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)

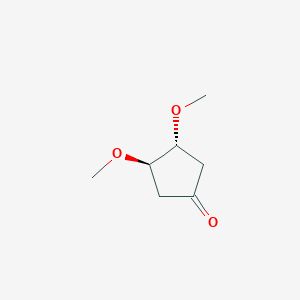

![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)

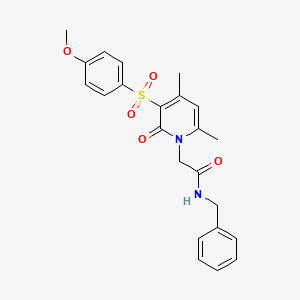

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)